molecular formula C15H22N2O3 B2501652 (2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 150663-79-9

(2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No. B2501652
CAS RN: 150663-79-9
M. Wt: 278.352
InChI Key: RHLZYLQPQCRMGB-OLZOCXBDSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core structure in the compound of interest, is widely utilized in medicinal chemistry due to its versatility in contributing to the stereochemistry and pharmacophore of molecules. Research by Petri et al. (2021) highlights the significance of the pyrrolidine scaffold in developing bioactive molecules with target selectivity. The study outlines synthetic strategies for constructing or functionalizing pyrrolidine rings, including the exploration of steric factors and stereochemistry to achieve desired biological profiles. This review suggests the potential of pyrrolidine-containing compounds in the design of novel therapeutic agents (Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).

Applications of tert-Butanesulfinamide in Synthesis

Another relevant study by Philip et al. (2020) reviews the use of tert-butanesulfinamide, a chiral auxiliary closely related to tert-butyl groups, in the asymmetric synthesis of N-heterocycles, including pyrrolidines. This methodology enables the construction of diverse and structurally complex piperidines, pyrrolidines, and azetidines, underscoring the utility of tert-butyl and related groups in stereoselective synthesis. The compounds synthesized through this approach have implications in natural product synthesis and pharmaceutical development (Philip, Radhika, Saranya, & Anilkumar, 2020).

Chemical Recycling of Poly(ethylene terephthalate)

Research on the chemical recycling of poly(ethylene terephthalate) (PET) by Karayannidis and Achilias (2007) showcases the application of chemical processes to recover and repurpose materials. Although not directly related to the compound , this study illustrates the broader context of how tert-butyl groups and related chemical structures can be involved in material science and recycling efforts, highlighting the importance of chemical synthesis and degradation pathways in environmental sustainability (Karayannidis & Achilias, 2007).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its Material Safety Data Sheet (MSDS) .

Future Directions

This involves looking at potential future research directions. It could include potential applications of the compound, or new reactions it could be used in .

properties

IUPAC Name

tert-butyl (2R,3S)-3-(hydroxymethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-6-12(10-18)13(17)11-5-4-7-16-9-11/h4-5,7,9,12-13,18H,6,8,10H2,1-3H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLZYLQPQCRMGB-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C2=CN=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate

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